molecular formula C10H12N4O3 B014852 N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide CAS No. 67351-31-9

N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide

Cat. No.: B014852
CAS No.: 67351-31-9
M. Wt: 236.23 g/mol
InChI Key: WUKFKMZZMBVCDX-UHFFFAOYSA-N
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Description

IUPAC Name: N-[(3E)-3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl]-N-methylnitrous amide Molecular Formula: C₁₀H₁₂N₄O₃ Molecular Weight: 236.23 g/mol Structure: The compound features a pyridin-3-yl group attached to a ketone (4-oxo) and a hydroxyimino (3-hydroxyimino) group, with an N-methylnitrous amide moiety at the terminal position . Key Properties:

  • SMILES: CN(CC/C(=N/O)/C(=O)c1cccnc1)N=O
  • Storage: -20°C (recommended for stability) .

Properties

IUPAC Name

N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-14(13-17)6-4-9(12-16)10(15)8-3-2-5-11-7-8/h2-3,5,7,16H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKFKMZZMBVCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=NO)C(=O)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its activity.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyridine ring and hydroxyimino group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC14H21N3O3
Molecular Weight279.34 g/mol
IUPAC NameThis compound
SMILESCC(C)(C)OC(=O)NCCC/C(=N/O)/C1=CN=CC=C1

Synthesis

The synthesis of this compound typically involves the reaction of 4-pyridinecarboxaldehyde with hydroxylamine to form the hydroxyimino intermediate, which is then coupled with a nitrous amide precursor. The reaction conditions are crucial for achieving high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the pyridine moiety may engage in π-π interactions, influencing the activity of target molecules. This interaction can lead to various biological effects, including:

  • Antitumor Activity : Studies have shown that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting potential antitumor properties.
  • Antioxidant Properties : The presence of the hydroxyimino group may confer antioxidant capabilities, protecting cells from oxidative stress.

Biological Activity Studies

Several studies have investigated the biological activities of related compounds, providing insight into the potential effects of this compound.

Case Study 1: Cytotoxicity in Cancer Cells

A study examined the cytotoxic effects of related pyridine derivatives on various cancer cell lines. The results indicated that compounds with similar structural features significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Case Study 2: Antioxidant Activity

Research on related hydroxyimino compounds demonstrated their ability to scavenge free radicals effectively. This suggests that this compound may also possess antioxidant properties, contributing to cellular protection mechanisms.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound NameAntitumor ActivityAntioxidant Activity
This compoundPotentialPotential
tert-butyl N-(4Z)-4-hydroxyimino-4-pyridin-3-ybutyl carbamateYesYes
1-hydroxyimino-3-pheny-propanesYesModerate

Comparison with Similar Compounds

Structural and Functional Group Differences

The target compound is compared to three closely related analogs (Table 1):

Table 1: Structural Comparison of Nitrosoamide Derivatives

Compound Name CAS Number Molecular Formula Functional Groups Molecular Weight (g/mol) Key Features
N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide 67351-31-9 C₁₀H₁₂N₄O₃ Nitrosoamide, hydroxyimino, pyridinyl 236.23 Oxime group enhances hydrogen bonding
N-(1-hydroxy-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide 136004-00-7 C₁₀H₁₃N₃O₃ Nitrosoamide, hydroxyl, pyridinyl 223.23 Hydroxyl instead of hydroxyimino; reduced polarity
N-(4-hydroxy-1-pyridin-3-ylbutyl)-N-methylnitrous amide 59578-66-4 C₁₀H₁₅N₃O₂ Nitrosoamide, hydroxyl, pyridinyl 221.25 Hydroxyl at position 4; shorter carbon chain
N-methyl-4-oxo-4-(pyridin-3-yl)butanamide 713-05-3 C₁₀H₁₂N₂O₂ Amide, pyridinyl 192.22 Lacks nitroso group; standard amide

Key Observations :

  • Hydroxyimino vs.
  • Nitrosoamide vs. Amide: The presence of the nitroso (N=O) group in the target compound and analogs increases electrophilicity, which may correlate with higher reactivity or toxicity compared to non-nitroso amides like N-methyl-4-oxo-4-(pyridin-3-yl)butanamide .
  • Pyridinyl Substituent : All compounds share a pyridin-3-yl group, which contributes to π-π stacking interactions in biological systems.

Preparation Methods

Solvent and Temperature Effects

High-boiling polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), or N,N-dimethylacetamide (DMAC) are preferred for condensation reactions involving thermally sensitive intermediates. The patent reports optimal yields (84–90%) for pyrimidine syntheses in DMF at 120°C over 4–6 hours. Similarly, maintaining temperatures between 120–160°C during cyclization steps ensures complete conversion without decomposition.

Catalytic and Stoichiometric Considerations

Unlike typical Claisen or Knorr syntheses, the patent methodology omits acid or base catalysts, relying solely on thermal activation. This simplifies purification by avoiding neutralization steps. For the target compound, however, mild acid catalysis (e.g., H₂SO₄ in methanol) may enhance nitrosation efficiency, as demonstrated in the derivatization of hydroxy acids to methyl esters.

Purification and Characterization

Isolation Techniques

Post-reaction workup typically involves solvent removal under reduced pressure, followed by crystallization from aqueous or organic solvents. The patent isolates products via cooling crystallization in water, achieving purities >84%. For the target compound, gradient recrystallization using ethanol/water mixtures may enhance purity.

Spectroscopic Validation

1H NMR and 13C NMR are critical for confirming structural integrity. Key spectral features would include:

  • A singlet at δ 2.34–2.40 ppm for the N-methyl group.

  • Aromatic protons from the pyridine ring at δ 7.29–8.23 ppm.

  • Hydroxyimino and nitrous amide protons as broad singlets near δ 11.0–12.3 ppm.

Mass spectrometry (MS) should exhibit a molecular ion peak at m/z 236.23 ([M+H]⁺), consistent with the molecular weight of 236.23 g/mol.

Challenges and Mitigation Strategies

Nitrosation Side Reactions

Nitrosation of secondary amines can produce carcinogenic N-nitrosamines, necessitating strict temperature control (<5°C) and dilute reaction conditions. The ACS study avoids this issue by employing pre-formed nitrous amides in esterification reactions, a strategy applicable to the target synthesis.

Stability of Hydroxyimino Groups

Hydroxyimino intermediates are prone to tautomerization or oxidation. Storage under inert atmospheres (N₂ or Ar) and use of stabilizing agents (e.g., hydroquinone) can mitigate degradation.

Data Tables

Table 1: Comparative Reaction Conditions for Pyridine-Derived Compounds

ParameterPatent CN102786479AACS StudyProposed Method for Target Compound
SolventDMFMethanol/ChloroformDMF
Temperature (°C)12070 (acylations)120–160
Reaction Time (h)4–62–204–8
Yield (%)84–9027–36Estimated 70–85

Q & A

Q. What computational approaches predict the compound’s binding mode to biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
  • Validation : Correlate docking scores with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide
Reactant of Route 2
N-(3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide

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